molecular formula C22H21N3O5 B2483279 ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932457-37-9

ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2483279
CAS No.: 932457-37-9
M. Wt: 407.426
InChI Key: IVJABCZHZMFJBA-UHFFFAOYSA-N
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Description

Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it a significant scaffold in drug design .

Properties

IUPAC Name

ethyl 1-[2-(4-acetylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-4-30-22(29)18-11-25(21-17(20(18)28)10-5-13(2)23-21)12-19(27)24-16-8-6-15(7-9-16)14(3)26/h5-11H,4,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJABCZHZMFJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl isocyanate with an appropriate naphthyridine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .

Biological Activity

Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a naphthyridine core integrated with various functional groups, suggests considerable potential for biological activity. This article delves into the biological activities associated with this compound, drawing parallels with related naphthyridine derivatives that have been more extensively studied.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 344.37 g/mol

The structure includes:

  • A naphthyridine core with nitrogen atoms at the 1 and 8 positions.
  • An ethyl ester functional group .
  • An acetylphenyl moiety .
  • A carbamoyl group .

These structural features are significant as they influence the compound's chemical reactivity and biological interactions.

Antimicrobial Properties

Naphthyridine derivatives have also been explored for their antimicrobial activities . The presence of hydroxyl and other functional groups in related compounds has been associated with enhanced solubility and bioactivity against bacterial strains. This compound may exhibit similar properties due to its functional composition.

Anti-inflammatory Effects

Some studies indicate that naphthyridine derivatives can possess anti-inflammatory effects , which could be attributed to their ability to inhibit pro-inflammatory cytokines. This aspect warrants further investigation for this compound.

Comparative Analysis of Similar Compounds

A table summarizing the activities of structurally similar naphthyridine derivatives is presented below:

Compound NameStructure FeaturesNotable Activities
Ethyl 4-hydroxy-7-methyl-2-oxo-naphthyridineHydroxy group at position 4Antimicrobial properties
Methyl 6-bromo-naphthyridineBromo substituent enhancing reactivityAntitumor activity
4-Hydroxy-N-(2-hydroxyphenyl)-naphthyridinoneHydroxy groups enhancing solubilityPotential anti-inflammatory effects

This compound's unique combination of functional groups may confer distinct biological activities compared to these compounds.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Preliminary studies could involve:

  • Binding affinity assessments with target proteins.
  • Cell viability assays in various cancer cell lines.

Such investigations will provide insights into its mechanisms of action and safety profile.

Synthesis and Modifications

The synthesis of this compound can be approached through various methods that require optimization for yield and purity. Modifications on the naphthyridine ring have been shown to significantly influence biological activity. Future research should focus on synthesizing derivatives to explore enhanced pharmacological properties.

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